2,3-Dihydrobenzo[b][1,4]dioxin-6-ol
Overview
Description
2,3-Dihydrobenzo[b][1,4]dioxin-6-ol, also known as this compound, is a useful research compound. Its molecular formula is C8H8O3 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Medicinal Chemistry and Pharmacology
2,3-Dihydrobenzo[b][1,4]dioxin-6-ol derivatives have been extensively studied in medicinal chemistry. For instance, novel 2,3-dihydrobenzo[b][1,4]dioxin-containing derivatives have shown potent biological activity against B-Raf kinase, an important target in cancer therapy (Yang et al., 2012). Additionally, derivatives of this compound have been synthesized for their antibacterial and antifungal properties (Shinde et al., 2021), and as inhibitors of phospholipase A2, a key enzyme in inflammation (Hema et al., 2020).
2. Antioxidant Properties
Research on this compound derivatives has also explored their antioxidant capacities. A study focused on the antioxidant profile of these compounds, assessing their ability to inhibit lipid peroxidation and catalyze decomposition of hydrogen peroxide, indicating their potential as antioxidants (Malmström et al., 2001).
3. Organic Electronics
In the field of organic electronics, derivatives of this compound have been utilized. For instance, studies have explored their application in organic light-emitting devices (OLEDs) due to their ability to emit blue light, indicating their potential in display technology (Jayabharathi et al., 2018).
4. Synthetic Chemistry
In synthetic chemistry, new methods for synthesizing 2,3-dihydrobenzo[b][1,4]dioxin derivatives have been developed. For example, a novel synthesis approach was reported using palladium-catalyzed reactions, expanding the possibilities for creating diverse compounds for various applications (Gabriele et al., 2006).
5. Photochemistry and Photobiology
In photochemistry, this compound derivatives have been studied for their photophysical properties, relevant in photodynamic therapy and other light-based applications (Zeki et al., 2021).
Mechanism of Action
The mechanism of action of 2,3-Dihydrobenzo[b][1,4]dioxin-6-ol has been explored in several studies . For instance, it has been reported that 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-fluoropyridin-3-yl)methyl)piperazine ([18F]3d) revealed an excellent binding pattern with a high selectivity and limited nonspecific binding in vitro .
Safety and Hazards
Future Directions
The future directions of research on 2,3-Dihydrobenzo[b][1,4]dioxin-6-ol could involve further exploration of its potential therapeutic applications, given its potent antagonist activity on D4 receptors , and its antioxidant activity . Additionally, its use in the fabrication of high-performance deep-blue OLEDs could be explored further .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,9H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPZCGJRCAALLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70429325 | |
Record name | 2,3-dihydrobenzo[b][1,4]dioxin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70429325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10288-72-9 | |
Record name | 2,3-dihydrobenzo[b][1,4]dioxin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70429325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dihydro-1,4-benzodioxin-6-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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